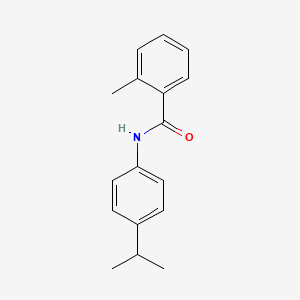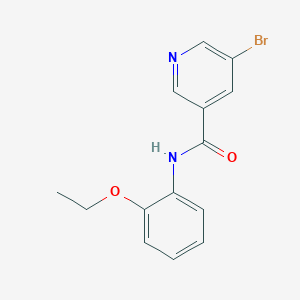![molecular formula C20H26N2O2 B5559469 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE](/img/structure/B5559469.png)
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl, diethylamino, and phenyl groups
Métodos De Preparación
The synthesis of 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.
Substitution Reactions: The introduction of the acetyl, diethylamino, and phenyl groups is achieved through various substitution reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a catalyst.
Industrial Production: Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, altering the compound’s properties. Common reagents include alkyl halides and strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE can be compared with similar compounds such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Coumarin Derivatives: Known for their biological and pharmaceutical properties, coumarins have been extensively studied for their medicinal applications.
Phenoxazine Derivatives: These compounds are used in optoelectronic applications due to their electron-donating capacity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-acetyl-1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-7-21(8-2)17-9-11-18(12-10-17)22-13(3)19(15(5)23)20(14(22)4)16(6)24/h9-12H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNZRCUYSBKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aR,7aS)-N-(2-fluorophenyl)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5559406.png)

![(NE)-N-[[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5559418.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2-{[5-ETHYL-2-(ETHYLSULFANYL)-3-THIENYL]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5559446.png)
![(6Z)-6-[(4-HYDROXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5559452.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-{[5-(2-fluorophenyl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5559502.png)
